molecular formula C7H5F2NO3 B1530552 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 1129458-32-7

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1530552
CAS No.: 1129458-32-7
M. Wt: 189.12 g/mol
InChI Key: QQASNCBWNOWEGS-UHFFFAOYSA-N
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Description

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound characterized by its unique difluoromethyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the following steps:

  • Difluoromethylation: . This step often requires specific reaction conditions, including temperature control and the use of catalysts.

  • Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Chichibabin pyridine synthesis or the Biltz synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

3.1. Formation of the Dihydropyridine Core

The dihydropyridine ring is formed via a [4+2] cycloaddition between activated ynones and ketene acetals. This step is critical for achieving the compound’s heterocyclic structure .

3.3. Carboxylic Acid Functionalization

The carboxylic acid group remains unchanged during synthesis but can undergo esterification or amide formation under standard conditions .

Reaction Mechanisms

The synthesis mechanism involves:

  • Electrophilic activation : Triflic anhydride converts ynones into highly reactive species .

  • Nucleophilic attack : Ketene acetals add to the activated ynone, forming the dihydropyridine ring .

  • Difluoromethyl incorporation : The substituent is introduced via nucleophilic substitution during the addition step .

Biological Interactions

The compound exhibits:

  • PARP-1 inhibition : In silico docking studies reveal strong binding affinity to PARP-1, suggesting potential in cancer therapy .

  • Cytotoxic activity : IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM were observed against HCT-15 cancer cells for structurally similar compounds .

Comparative Reactivity Analysis

Compound NameStructure FeaturesUnique Aspects
1-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acidMethyl group instead of difluoromethylReduced lipophilicity
5-Cyano-2-oxo-1,2-dihydro-pyridine-3-carboxylic acidCyano group at position 5Increased electron-withdrawing effects
4-Fluoro-2-oxo-1,2-dihydro-pyridine-3-carboxylic acidFluoro group at position 4Altered electronic properties

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H5F2NO3
  • Molecular Weight : 189.12 g/mol
  • CAS Number : 1129458-32-7
  • Purity : Typically available at 95% purity

Structure

The compound features a pyridine ring with a difluoromethyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its structure allows it to act as a building block for synthesizing various biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation.

Case Studies

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Agents : Some studies have indicated that modifications of this compound can lead to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

Agrochemicals

The compound's ability to interact with biological systems extends to agricultural applications, where it may serve as an active ingredient in pesticides or herbicides. Its fluorinated structure enhances lipophilicity, potentially improving the bioavailability of agrochemical formulations.

Case Studies

  • Pesticide Development : Preliminary studies suggest that derivatives can effectively control pest populations while being less harmful to non-target organisms compared to traditional pesticides.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and materials with specific properties such as increased thermal stability and chemical resistance.

Case Studies

  • Polymer Synthesis : Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications.

Safety Data Overview

PropertyDetails
GHS ClassificationSkin irritation (Category 2)
Eye irritationCategory 2A
Respiratory system toxicitySpecific target organ toxicity (Category 3)
Recommended PPEGloves, goggles, lab coat

Mechanism of Action

The mechanism by which 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Oxo-1,2-dihydro-pyridine-3-carboxylic acid: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.

  • 1-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to variations in chemical properties.

  • 3-Fluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Has a single fluorine atom instead of two, affecting its reactivity and applications.

Biological Activity

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS Number: 1129458-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C7_7H5_5F2_2N\O3_3
Molar Mass : 189.12 g/mol
Density : 1.503 g/cm³ (predicted)
pKa : -2.36 (predicted)
These properties suggest that the compound may exhibit unique interactions in biological systems due to its fluorinated structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxylic acids, including this compound, show significant antimicrobial properties. A study demonstrated that related compounds exhibited strong activity against Gram-negative bacteria by interacting with DNA gyrase, a crucial enzyme for bacterial DNA replication . The proposed mechanism involves the formation of metal ion bridges and hydrogen bonding interactions with key amino acids in the gyrase active site.

Anticancer Activity

In vitro studies have shown that this compound and its analogs possess antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50_{50} value of 41 µM against HeLa cells, indicating moderate activity . Further modifications to the structure have been suggested to enhance potency and selectivity against specific cancer types.

Case Studies

StudyFindings
Study on Antimicrobial Properties Demonstrated significant inhibition of Gram-negative bacteria through interaction with DNA gyrase .
Anticancer Activity Assessment Showed an IC50_{50} of 41 µM against HeLa cells; structural modifications increased potency .
Neuroprotective Effects Investigated for potential neuroprotective benefits in models of reperfusion arrhythmias .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor for enzymes like DNA gyrase and potentially others involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. How can the synthesis yield of 1-difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid be optimized?

  • Methodology :

  • Catalyst Selection : Use Lewis acids (e.g., Pd(OAc)₂) or bases (e.g., CsF) to accelerate key reactions, such as coupling or cyclization steps .
  • Reaction Conditions : Optimize temperature (e.g., 100°C for Suzuki-Miyaura coupling) and solvent choice (e.g., anhydrous DMF or toluene) to minimize side reactions .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy for purity assessment .
  • Purification : Use recrystallization or column chromatography to isolate the target compound from byproducts .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., difluoromethyl group at position 1, carboxy group at position 3). Compare with reference data from structurally similar dihydropyridines .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring agreement with the theoretical mass (e.g., observed m/z 485 [M⁺] in related compounds) .
  • Infrared (IR) Spectroscopy : Identify functional groups like C=O (1722–1631 cm⁻¹) and NH/OH (3450–3174 cm⁻¹) .

Q. What structural features influence the biological activity of dihydropyridine derivatives?

  • Methodology :

  • Substituent Effects : Fluorine atoms enhance metabolic stability and bioavailability by reducing oxidative metabolism. The carboxy group at position 3 facilitates hydrogen bonding with biological targets .
  • Ring Conformation : The dihydropyridine core’s planarity and electronic distribution modulate interactions with enzymes or receptors .
  • Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., methoxy, sulfonamide) to identify pharmacophores critical for activity .

Advanced Research Questions

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2) or receptors. Validate predictions with experimental IC₅₀ values .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability and conformational changes .

Q. What reaction mechanisms explain side product formation during synthesis?

  • Methodology :

  • Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify competing pathways (e.g., over-fluorination or ring-opening side reactions) .
  • Isolation of Byproducts : Characterize side products (e.g., via X-ray crystallography) to deduce mechanistic deviations. For example, unintended Michael adducts may form under basic conditions .
  • Computational Modeling : Use Gaussian or ORCA to model transition states and identify energy barriers favoring side reactions .

Q. How can advanced purification techniques improve compound purity for in vivo studies?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with gradients of acetonitrile/water for high-resolution separation .
  • Countercurrent Chromatography (CCC) : Utilize liquid-liquid partitioning to isolate isomers or closely related derivatives .
  • Crystallography : Optimize solvent systems (e.g., ethanol/water) to grow single crystals for X-ray analysis, ensuring structural homogeneity .

Properties

IUPAC Name

1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASNCBWNOWEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

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